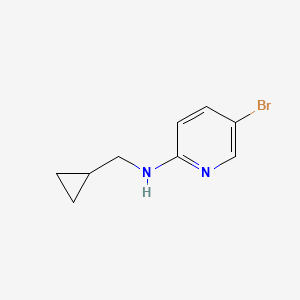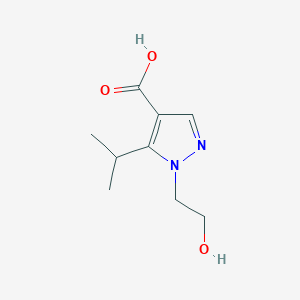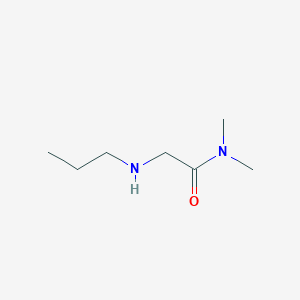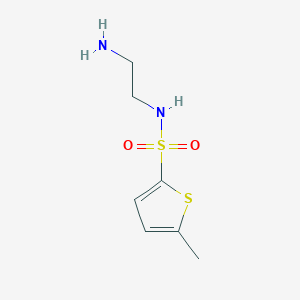
2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring This compound is characterized by the presence of a methyl group on the phenyl ring and a carboxylic acid group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Benzene Derivative Preparation: : The starting material is 3-methylbenzene, which undergoes nitration to introduce a nitro group, forming 3-methylnitrobenzene.
Reduction: : The nitro group is then reduced to an amino group, resulting in 3-methylaniline.
Triazole Formation: : The amino group is converted to a triazole ring through a cyclization reaction with an appropriate reagent, such as hydrazine and a carbonyl compound.
Carboxylation: : Finally, the triazole ring is functionalized with a carboxylic acid group using a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to increase yield and reduce by-products. Advanced techniques such as catalysis and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert functional groups within the molecule.
Substitution: : Substitution reactions can introduce different substituents onto the triazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: : The compound can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
2-(3-Methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
Benzotriazole: : Similar in structure but lacking the methyl group on the phenyl ring.
Triazole-4-carboxylic acid: : Similar core structure but different substituents on the phenyl ring.
1,2,3-Triazole derivatives: : Various other substituents and functional groups can be present.
These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
2-(3-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-11-6-9(12-13)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBUFPQZUPLZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)


![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)




